molecular formula C22H19N3O2S B302570 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B302570
M. Wt: 389.5 g/mol
InChI Key: XUVGFTUJMICVKP-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as DMIDTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in disease pathogenesis. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression and play a crucial role in cancer progression. 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Moreover, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a vital role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to modulate various biochemical and physiological parameters. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to increase the levels of glutathione (GSH), an endogenous antioxidant that protects cells from oxidative damage. Moreover, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be easily determined by various analytical techniques. Moreover, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit good solubility in various solvents, which makes it suitable for in vitro and in vivo experiments. However, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione also has some limitations for lab experiments. It has been found to exhibit poor stability under acidic conditions, which limits its use in acidic environments. Moreover, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit low bioavailability, which limits its use in in vivo experiments.

Future Directions

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown promising results in preclinical studies, and several future directions can be explored to further investigate its potential therapeutic applications. One of the future directions could be to investigate the synergistic effects of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with other anticancer or anti-inflammatory agents. Another future direction could be to investigate the pharmacokinetics and pharmacodynamics of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in animal models to determine its safety and efficacy in vivo. Moreover, the development of novel 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives with improved pharmacological properties could also be explored.

Synthesis Methods

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized by the condensation reaction of 1,2-dimethyl-3-indolylmethanamine and 3-methylbenzaldehyde in the presence of thiosemicarbazide and glacial acetic acid. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization in ethyl acetate.

Scientific Research Applications

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown promising results in preclinical studies for its potential therapeutic applications. The compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to possess anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines. Additionally, 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown neuroprotective effects by reducing oxidative stress and improving cognitive function.

properties

Product Name

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

(5Z)-5-[(1,2-dimethylindol-3-yl)methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H19N3O2S/c1-13-7-6-8-15(11-13)25-21(27)18(20(26)23-22(25)28)12-17-14(2)24(3)19-10-5-4-9-16(17)19/h4-12H,1-3H3,(H,23,26,28)/b18-12-

InChI Key

XUVGFTUJMICVKP-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=C(N(C4=CC=CC=C43)C)C)/C(=O)NC2=S

SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(C4=CC=CC=C43)C)C)C(=O)NC2=S

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(C4=CC=CC=C43)C)C)C(=O)NC2=S

Origin of Product

United States

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